molecular formula C7H14O3 B8549088 Methyl 4-hydroxy-3,3-dimethylbutanoate

Methyl 4-hydroxy-3,3-dimethylbutanoate

Cat. No.: B8549088
M. Wt: 146.18 g/mol
InChI Key: USFSJBKOJRCRLA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3,3-dimethyl-4-hydroxybutanoic acid. This compound is of interest due to its unique structural features, which include a hydroxyl group and a methyl ester functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 3,3-dimethyl-4-hydroxybutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 3,3-dimethyl-4-oxobutanoic acid or 3,3-dimethyl-4-oxobutanone.

    Reduction: Formation of 3,3-dimethyl-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-4-hydroxybutanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester functional groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-3-methylbutanoate
  • Methyl 4-hydroxybutanoate
  • Ethyl 3-hydroxy-3-methylbutanoate

Comparison: Methyl 4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence its chemical behavior and make it a valuable intermediate in specific synthetic applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 4-hydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C7H14O3/c1-7(2,5-8)4-6(9)10-3/h8H,4-5H2,1-3H3

InChI Key

USFSJBKOJRCRLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of LAH (lithium aluminum hydride) (4.9 g, 0.129 mol) in THF (300 mL) maintained at -78° C. was added during 45 min a solution of 2,2-dimethylsuccinic anhydride (16.5 g, 0.129 mol) in THF (350 mL). After 45 min of vigourous stirring the reaction mixture was warmed to -60° C. and pourred into 1M aqueous sodium potassium tartrate (500 mL) and stirred for 2 h at r.t. The mixture was then acidified with acetic acid (150 mL) and extracted three times with EtOAc. The combined organic phases were washed with brine and dried over Na2SO4. The residual oil was dissolved in ether and a solution of diazomethane in ether (about 300 mL, 0.15 mol) was added until the yellow color remained. An aqueous solution of NH4Cl was added and the ester was extracted with EtOAc and dried over MgSO4. The oil was purified by flash chromatography with 2:3 EtOAc:hexane to yield the title compound (13.5 g, 72%).
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
72%

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